![molecular formula C19H22N2O5S B2818754 methyl (4-(N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)sulfamoyl)phenyl)carbamate CAS No. 2034408-72-3](/img/structure/B2818754.png)
methyl (4-(N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)sulfamoyl)phenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a carbamate derivative, which are organic compounds derived from carbamic acid. The carbamate group includes an ester moiety (-COO-) and an amide moiety (-NH2). Carbamates are often used in pharmaceuticals and pesticides .
Molecular Structure Analysis
The compound contains a carbamate group attached to a phenyl ring, which is a common structure in many organic compounds. The presence of the cyclopropyl and phenylethyl groups may influence the compound’s reactivity and physical properties .Chemical Reactions Analysis
Carbamates can undergo a variety of reactions. They can be hydrolyzed to produce alcohols and amines. They can also react with Grignard reagents to form tertiary amines .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Factors such as the presence of the cyclopropyl and phenylethyl groups, as well as the carbamate group, would influence properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Biological and Nonbiological Modifications
Methylcarbamate insecticides, which are structurally related to the compound of interest, undergo various modifications in biological systems, including hydrolysis, oxidation, dealkylation, and conjugation. These processes lead to the formation of hydroxylated derivatives, N-hydroxymethyl derivatives, and other metabolites. For example, carbaryl undergoes hydroxylation to form hydroxy, dihydro-dihydroxy, and N-hydroxymethyl carbaryl. Similarly, carbofuran and propoxur form hydroxylated derivatives through hydroxylation at specific positions on the molecule. These modifications are critical for understanding the metabolic pathways and potential environmental and biological impacts of these compounds (Knaak Jb, 1971).
Novel Sulfonamide Hybrids
Research on novel sulfonamide hybrids involving carbamate scaffolds has shown significant developments. These hybrids, synthesized by reacting N-substituted 4-isothiocyanatophenyl sulfonamides with ethyl carbamate, exhibit antimicrobial activities. For instance, certain derivatives have demonstrated excellent activity against bacterial strains, highlighting the potential of these compounds for therapeutic applications. Molecular docking studies further support their potential as antimicrobial agents (Modather F. Hussein, 2018).
Cyclization-Activated Prodrugs
Basic carbamates of 4-hydroxyanisole represent an innovative approach in drug design, acting as cyclization-activated prodrugs. These compounds release the active drug through predictable intramolecular cyclization-elimination reactions, rather than enzymatic cleavage. This unique mechanism highlights the versatility of carbamate compounds in developing more efficient and targeted therapeutic agents (W. S. Saari et al., 1990).
Synthesis and Transformations
The synthesis and transformation of carbamate derivatives reveal the chemical diversity and potential applications of these compounds. For example, the oxidation of methyl (4-acetylphenyl)carbamate led to novel derivatives that could undergo further reactions to form compounds with potential biological activity. These synthetic pathways open up new possibilities for the development of carbamate-based drugs and materials (A. V. Velikorodov & E. Shustova, 2017).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
methyl N-[4-[(2-cyclopropyl-2-hydroxy-2-phenylethyl)sulfamoyl]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-26-18(22)21-16-9-11-17(12-10-16)27(24,25)20-13-19(23,15-7-8-15)14-5-3-2-4-6-14/h2-6,9-12,15,20,23H,7-8,13H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBYERVDFLWFDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2CC2)(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (4-(N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)sulfamoyl)phenyl)carbamate |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.